Texasin

Description

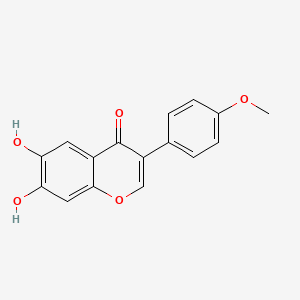

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-15-7-14(18)13(17)6-11(15)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWOYVFHJDNKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237860 | |

| Record name | 6,7-Dihydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897-46-1 | |

| Record name | Texasin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Texasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEXASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMX87X8ZF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isoflavonoid Texasin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Texasin, a naturally occurring isoflavonoid, has emerged as a compound of significant interest in oncological research. This technical guide provides an in-depth overview of the biological activities of this compound, with a primary focus on its anti-cancer properties. Drawing from recent studies, this document details the cytotoxic and cytostatic effects of this compound on cancer cells, its influence on cell migration and invasion, and its ability to induce cell cycle arrest, senescence, and autophagy. Quantitative data from key experimental findings are summarized, and detailed protocols for the discussed assays are provided. Furthermore, this guide illustrates the implicated signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

Isoflavonoids are a class of polyphenolic compounds found in various plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects.[1] this compound, a specific isoflavonoid, has recently been identified as a potent anti-tumor agent, particularly in the context of lung adenocarcinoma.[2] This guide will synthesize the current knowledge on the biological activities of this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Anti-Cancer Activity of this compound

Recent research has demonstrated that this compound exhibits significant anti-cancer activity against non-small cell lung cancer (NSCLC) cells, specifically the H1299 and A549 cell lines. Notably, this compound shows selective cytotoxicity, inhibiting the growth of cancer cells while having a minimal effect on normal lung embryonic cells.[2]

Cytotoxicity and Anti-Proliferative Effects

This compound inhibits the proliferation of lung cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentrations (IC50) have been determined for H1299 and A549 cell lines, as summarized in the table below.[2]

| Cell Line | Time Point | IC50 (µM) |

| H1299 | 24 h | 123 |

| 48 h | 60.11 | |

| A549 | 24 h | 233.4 |

| 48 h | 79.68 | |

| Table 1: IC50 values of this compound on lung cancer cell lines. [2] |

Inhibition of Cell Migration and Invasion

This compound has been shown to significantly impede the migratory and invasive capabilities of lung cancer cells. Wound healing assays demonstrated a dose-dependent decrease in the closure of a scratch wound in both H1299 and A549 cell monolayers.[2] Similarly, transwell invasion assays revealed a reduction in the number of cells migrating through a Matrigel-coated membrane in the presence of this compound.

| Cell Line | Treatment | Wound Healing Rate (%) |

| H1299 | Control | 85.2 |

| This compound (low dose) | 51.3 | |

| This compound (medium dose) | 23.4 | |

| This compound (high dose) | 8.7 | |

| A549 | Control | 88.8 |

| This compound (low dose) | 59.0 | |

| This compound (medium dose) | 26.4 | |

| This compound (high dose) | 12.0 | |

| Table 2: Effect of this compound on the wound healing rate of lung cancer cells after 24 hours. [2] |

Induction of Cell Senescence and Cell Cycle Arrest

A key mechanism of this compound's anti-cancer activity is the induction of cellular senescence and arrest of the cell cycle in the G1 phase. Treatment with this compound leads to a significant increase in β-galactosidase activity, a biomarker for senescence, in lung cancer cells.[2] Concurrently, this compound upregulates the expression of the Retinoblastoma (RB) protein, a tumor suppressor that plays a crucial role in the G1/S checkpoint of the cell cycle.[2] This leads to a significant increase in the proportion of cells in the G1 phase and a decrease in the S phase population.[2]

Induction of Protective Autophagy

This compound treatment induces protective autophagy in lung cancer cells, characterized by the accumulation of LC3B protein, a key marker of autophagosome formation.[2] This autophagic response is considered protective, as co-treatment with the autophagy inhibitor chloroquine converts the cellular response to apoptosis.[2]

Signaling Pathways Modulated by this compound

While the precise upstream signaling pathways directly targeted by this compound are still under investigation, its observed effects on key cellular processes suggest the involvement of several critical signaling cascades. Based on the known mechanisms of other isoflavonoids and the downstream effects of this compound, the following pathways are likely to be modulated.

Anti-Inflammatory and Antioxidant Activities

Isoflavonoids are well-documented for their anti-inflammatory and antioxidant properties.[3][4]

Anti-Inflammatory Effects

This compound has been identified as an effective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes.[3] This suggests a potential role for this compound in mitigating inflammatory processes. The anti-inflammatory mechanisms of isoflavonoids often involve the inhibition of the NF-κB signaling pathway, which leads to a decreased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

Antioxidant Effects

The antioxidant activity of isoflavonoids is attributed to their ability to scavenge free radicals and chelate metal ions. While specific quantitative data for this compound's antioxidant capacity is not extensively available, the general mechanisms for isoflavonoids are well-established.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound for the desired time points (e.g., 24 and 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Wound Healing (Scratch) Assay

This assay assesses cell migration in vitro.

-

Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Create a linear "scratch" in the monolayer with a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 and 24 hours using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the wound closure rate.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber. Add this compound to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24 hours to allow for cell invasion.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Cell Counting: Count the number of stained cells in several random fields under a microscope.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-RB, anti-LC3B).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising isoflavonoid with potent anti-cancer properties, particularly against non-small cell lung cancer. Its multifaceted mechanism of action, including the inhibition of proliferation, migration, and invasion, as well as the induction of cell cycle arrest, senescence, and protective autophagy, makes it a compelling candidate for further preclinical and clinical investigation. The elucidation of its precise molecular targets and upstream signaling pathways will be crucial for its development as a therapeutic agent. This technical guide provides a comprehensive summary of the current understanding of this compound's biological activities and serves as a valuable resource for the scientific community.

References

- 1. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Texasin

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Texasin, an isoflavone derived from the traditional Chinese medicinal plant Caragana jubata (Pall.) Poir, has emerged as a promising anti-tumor agent.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, with a particular focus on its activity in lung adenocarcinoma. The information presented herein is synthesized from recent preclinical research, offering a detailed resource for professionals in the field of oncology and drug development. This compound is chemically classified as a member of the 4'-methoxyisoflavones.[2]

Core Mechanism of Action: Induction of Cellular Senescence and Cell Cycle Arrest

The primary anti-cancer activity of this compound stems from its ability to induce complete growth arrest in non-small cell lung cancer (NSCLC) cells.[1] This is achieved through the promotion of cellular senescence and a halt in cell cycle progression, rather than by inducing direct cytotoxicity in cancer cells at therapeutic concentrations.[1] Notably, this compound demonstrates selective activity, showing significantly lower toxicity to normal lung embryonic cells compared to its effects on lung cancer cells.[1]

Key molecular events underpinning this mechanism include:

-

Cell Cycle Arrest at G1 Phase: Treatment of lung cancer cells (specifically, H1299 and A549 lines) with this compound leads to a significant increase in the proportion of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase population.[1]

-

Upregulation of Senescence Markers: The induction of a senescent state is confirmed by the increased expression of β-galactosidase, a well-established biomarker for senescent cells.[1]

-

Modulation of Key Cell Cycle Regulators: this compound treatment results in the upregulation of Retinoblastoma (RB) protein expression, a critical tumor suppressor that governs the G1/S checkpoint.[1]

Signaling Pathway

Induction of Protective Autophagy

A significant aspect of this compound's mechanism is the induction of protective autophagy in lung cancer cells.[1] Autophagy is a cellular process of self-degradation of components, which can either promote cell survival or cell death depending on the context. In the case of this compound treatment, the induced autophagy appears to be a survival mechanism for the cancer cells.[1]

This is evidenced by the accumulation of LC3B protein, indicating an increase in autophagosomes.[1] When autophagy is inhibited by co-treatment with chloroquine, the cellular response to this compound shifts from growth arrest to apoptosis (programmed cell death).[1] This finding suggests a potential combination therapy strategy to enhance the anti-cancer efficacy of this compound.[1]

Inhibition of Metastatic Phenotype

In addition to its effects on proliferation, this compound also inhibits the invasive and migratory capabilities of lung cancer cells, which are key features of metastatic cancer.[1] This has been demonstrated through in vitro assays that show a reduction in the ability of this compound-treated cells to migrate and invade through a matrix.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Cell Cycle Distribution in Lung Cancer Cells

| Cell Line | Treatment (48h) | % Cells in G1 Phase | % Cells in S Phase |

| H1299 | Control | Data not specified | Data not specified |

| H1299 | This compound (80 µM) | Significantly Increased | Significantly Reduced |

| A549 | Control | Data not specified | Data not specified |

| A549 | This compound (80 µM) | Significantly Increased | Significantly Reduced |

| Source: Cao et al., 2025.[1] |

Table 2: Effect of this compound on Lung Cancer Cell Viability

| Cell Line | Effect of this compound |

| H1299 | Dose-dependent and time-dependent inhibitory effect |

| A549 | Dose-dependent and time-dependent inhibitory effect |

| Source: Cao et al., 2025.[1] |

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action are provided below.

Cell Culture

-

Cell Lines: Human lung adenocarcinoma cell lines H1299 and A549, and normal lung embryonic cells were used.[1]

-

Culture Conditions: Cells were cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Workflow

Cell Viability Assay (CCK-8)

-

Seed cells in 96-well plates at a specified density.

-

After cell adherence, treat with varying concentrations of this compound for different time points (e.g., 24h, 48h, 72h).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Transwell Invasion and Migration Assays

-

For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is used.

-

Seed this compound-treated or control cells in the upper chamber in a serum-free medium.

-

Add a medium containing FBS to the lower chamber as a chemoattractant.

-

After incubation, remove non-invading/migrating cells from the upper surface.

-

Fix and stain the cells that have moved to the lower surface of the membrane.

-

Count the stained cells under a microscope to quantify invasion or migration.

Wound Healing Assay

-

Grow cells to confluence in a culture plate.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add a fresh medium with or without this compound.

-

Capture images of the wound at time 0 and subsequent time points (e.g., 24h, 48h).

-

Measure the closure of the wound over time to assess cell migration.

Cell Cycle Analysis by Flow Cytometry

-

Harvest cells after treatment with this compound.

-

Fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Senescence-Associated β-Galactosidase Staining

-

Fix this compound-treated and control cells.

-

Stain the cells with a β-galactosidase staining solution at pH 6.0.

-

Incubate overnight at 37°C.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

Western Blotting

-

Lyse cells to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., LC3B, RB, β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Transcriptome Sequencing (RNA-Seq)

-

Isolate total RNA from this compound-treated and control cells.

-

Assess RNA quality and quantity.

-

Prepare cDNA libraries for sequencing.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify differentially expressed genes and affected signaling pathways.

In Vivo Tumor Model

-

Establish lung adenocarcinoma tumors in an animal model (e.g., nude mice).

-

Administer this compound or a vehicle control to the animals.

-

Monitor tumor growth over time.

-

At the end of the study, excise the tumors for further analysis, such as immunohistochemistry, to evaluate markers of proliferation and autophagy within the tumor tissue.[1]

References

Texasin: A Deep Dive into its Molecular Mechanisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of the molecular targets and signaling pathways of Texasin, a naturally occurring isoflavone. This document summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core molecular interactions to support ongoing research and drug development efforts.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₅ | [1] |

| Molecular Weight | 284.26 g/mol | [1] |

| IUPAC Name | 6,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |

| CAS Number | 897-46-1 | |

| Natural Sources | Trifolium pratense, Baptisia australis, Caragana jubata | [1][2][3] |

Anti-Cancer Activity in Lung Adenocarcinoma

Recent studies have highlighted the potent anti-cancer properties of this compound, particularly in the context of non-small cell lung cancer. The primary mechanism of action involves the induction of proliferation arrest and the modulation of key signaling pathways.[2]

Quantitative Data on Biological Activity

| Parameter | Cell Line | Concentration | Effect | Reference |

| Inhibition of Migration (Wound Healing) | H1299 | 20 µM | 51.3% wound healing vs 85.2% in control | [2] |

| 40 µM | 23.4% wound healing | [2] | ||

| 80 µM | 8.7% wound healing | [2] | ||

| Induction of Apoptosis (with Chloroquine) | H1299 | 80 µM | 13.17% apoptotic cells (vs 4.82% with this compound alone) | [2] |

| A549 | 80 µM | 21.26% apoptotic cells (vs 5.64% with this compound alone) | [2] |

Molecular Targets and Signaling Pathways

Transcriptome analysis of A549 lung cancer cells treated with this compound revealed significant changes in gene expression, with 2041 genes upregulated and 3333 genes downregulated.[2] KEGG pathway analysis of these differentially expressed genes indicated a significant impact on the Wnt and MAPK signaling pathways , as well as pathways related to cell senescence and the cell cycle [2].

A key finding is the induction of protective autophagy in lung cancer cells, evidenced by the accumulation of LC3B protein. This autophagic response can be converted into apoptosis by co-treatment with chloroquine, an autophagy inhibitor.[2] Furthermore, this compound was found to upregulate the expression of the Retinoblastoma (RB) protein, a critical tumor suppressor involved in cell cycle regulation.[2]

Experimental Protocols

Wound Healing Assay:

-

H1299 and A549 cells were seeded in 6-well plates and grown to confluence.

-

A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.

-

The cells were washed with PBS to remove detached cells and then treated with varying concentrations of this compound (0, 20, 40, 80 µM).

-

Images of the scratch were captured at 0 and 24 hours.

-

The wound healing rate was calculated as the percentage of the closed scratch area.[2]

Western Blot Analysis for Autophagy:

-

H1299 and A549 cells were treated with 80 µM this compound for 48 hours.

-

Total protein was extracted, and protein concentration was determined using a BCA assay.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against LC3B and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with a secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Neuroprotective Effects

This compound has also demonstrated significant neuroprotective properties, particularly in models of ischemic stroke. The mechanism involves the inhibition of neuronal apoptosis through the regulation of the endoplasmic reticulum stress pathway.[3]

Quantitative Data on Neuroprotective Activity

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Viability (OGD/R model) | PC12 | 12.5 µM | Significant increase in cell viability | [3] |

| 25 µM | Significant increase in cell viability, comparable to 50 µM edaravone | [3] |

Molecular Targets and Signaling Pathways

In a model of oxygen and glucose deprivation/reoxygenation (OGD/R) in PC12 cells, this compound was shown to inhibit neuronal apoptosis by modulating the PERK/eIF2α/ATF4/CHOP signaling pathway .[3] Molecular docking studies further suggest that this compound may act as a direct inhibitor of PERK (Protein kinase R-like endoplasmic reticulum kinase).[3]

Treatment with this compound led to the downregulation of pro-apoptotic proteins (Bax, Cleaved caspase-3) and the upregulation of the anti-apoptotic protein Bcl-2.[3]

Experimental Protocols

Oxygen and Glucose Deprivation/Reoxygenation (OGD/R) Model:

-

PC12 cells were cultured in glucose-free DMEM and placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration to induce OGD.

-

Following the hypoxic period, the medium was replaced with complete DMEM, and the cells were returned to a normoxic incubator for reoxygenation.

-

This compound (12.5 and 25 µM) or a positive control (edaravone, 50 µM) was added during the reoxygenation phase.

-

Cell viability was assessed using a standard assay such as MTT or CCK-8.[3]

Western Blot Analysis for Apoptosis Pathway Proteins:

-

PC12 cells subjected to OGD/R and treated with this compound were harvested.

-

Total protein was extracted and quantified.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was incubated with primary antibodies against PERK, eIF2α, ATF4, CHOP, Bax, Bcl-2, and Cleaved caspase-3.

-

Following incubation with a secondary antibody, protein bands were visualized and quantified.[3]

Experimental Workflow Visualization

References

- 1. This compound | C16H12O5 | CID 5281812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, A main product from Caragana Jubata (Pall.) Poir, induces proliferation arrest and protective autophagy in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction, rapid preparation and neuroprotective effect of this compound, a main active constituent from Caragana jubata (Pall.) Poir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phytochemical Profile of Texasin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the phytochemical profile of Texasin (6,7-dihydroxy-4'-methoxyisoflavone). It covers the compound's chemical properties, natural sources, and analytical methodologies. Furthermore, it explores the potential biological activities and signaling pathways associated with this compound, based on the established mechanisms of the isoflavone class of compounds.

Executive Summary

This compound is a naturally occurring isoflavone, a class of phytoestrogens known for their diverse biological activities. Identified chemically as 6,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one, it is structurally related to other well-studied isoflavones like genistein and daidzein.[1] this compound has been identified in plant species such as Trifolium pratense (Red Clover) and Baptisia australis.[1] While specific quantitative data for this compound remains limited in publicly available literature, analysis of its primary plant sources reveals a rich profile of other isoflavones. This guide details the established chemical properties of this compound, presents standardized protocols for isoflavone extraction and quantification, and discusses potential signaling pathways that may be modulated by this compound, drawing parallels from the broader isoflavone family.

Chemical and Physical Properties of this compound

This compound is classified as a 4'-methoxyisoflavone.[1][2] Its fundamental properties are crucial for understanding its solubility, stability, and potential interactions in biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 6,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | [1] |

| Synonyms | 6,7-Dihydroxy-4'-methoxyisoflavone | [2] |

| Molecular Formula | C₁₆H₁₂O₅ | [1][2] |

| Molecular Weight | 284.26 g/mol | [1] |

| CAS Number | 897-46-1 | [1] |

| Melting Point | 278-280 °C | [2] |

| Boiling Point | 546 °C at 760 mmHg | [2] |

| Topological Polar Surface Area | 76 Ų | [1] |

| Chemical Class | Isoflavonoids, Polyketides | [1][2] |

Phytochemical Context: Isoflavone Content in Trifolium pratense

While specific quantitative analyses for this compound are not prominently featured in the reviewed literature, extensive research on its source, Trifolium pratense (Red Clover), provides valuable context on the phytochemical environment in which it exists. Red Clover extracts are known to contain a high concentration of various isoflavones.

Table 3.1: Isoflavone Composition of a Standardized Red Clover Extract (Data adapted from a Phase II clinical extract analysis)[3]

| Compound | Chemical Class | Weight Percent (w/w) |

| Total Isoflavones | - | 35.54% |

| Formononetin | Isoflavone | Not specified |

| Biochanin A | Isoflavone | Not specified |

| Daidzein | Isoflavone | Not specified |

| Genistein | Isoflavone | Not specified |

| Total Flavonoids | - | 1.11% |

| Total Pterocarpans | - | 0.06% |

Another study quantified the total isoflavone levels in Trifolium pratense at 12.56 mg/g of dry matter.[4] These tables highlight that this compound is a constituent within a complex mixture of structurally related and biologically active compounds.

Experimental Protocols

The isolation and quantification of isoflavones like this compound from plant matrices require standardized and validated methodologies. Below are detailed protocols representative of those used in phytochemical research on isoflavone-rich plants.

This protocol is optimized for the extraction of isoflavones from species in the Fabaceae family, such as Trifolium pratense.[4]

-

Sample Preparation: Air-dry the plant material (e.g., aerial parts) at room temperature and grind into a fine powder.

-

Extraction Solvent: Prepare a 50% aqueous methanol (MeOH) solution.

-

Reflux Extraction:

-

Place 1 gram of the powdered plant material into a round-bottom flask.

-

Add the extraction solvent at a plant material-to-solvent ratio of 1:125 (w/v).

-

Connect the flask to a reflux condenser.

-

Heat the mixture and maintain at a gentle boil for 60 minutes.

-

-

Filtration and Storage: After cooling, filter the extract through a suitable filter paper. Store the resulting filtrate at 4°C in a dark container prior to analysis.

References

- 1. 6,7-Dihydroxy-4'-methoxyisoflavone | 897-46-1 | FD137990 [biosynth.com]

- 2. 5,7-Dihydroxy-4'-methoxyisoflavone, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Properties of Texasin

Disclaimer: Scientific literature specifically detailing the antioxidant and anti-inflammatory properties of Texasin is limited. This document provides a comprehensive overview based on the known properties of isoflavones, the chemical class to which this compound belongs. The quantitative data presented is hypothetical and illustrative of typical findings for isoflavones like genistein and daidzein, and should be considered as a reference for potential research directions.

Introduction

This compound, a 4'-methoxyisoflavone, is a member of the isoflavonoid class of phytochemicals. Isoflavones are well-documented for their diverse biological activities, including antioxidant and anti-inflammatory effects. These properties are largely attributed to their ability to scavenge reactive oxygen species (ROS), modulate the activity of key enzymes involved in inflammation, and influence intracellular signaling cascades. This technical guide synthesizes the current understanding of the antioxidant and anti-inflammatory mechanisms of isoflavones as a predictive framework for the potential activities of this compound.

Antioxidant Properties

The antioxidant capacity of isoflavones stems from their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize free radicals. This activity helps to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases.

The following table summarizes hypothetical quantitative data for the antioxidant activity of this compound, based on typical values observed for other isoflavones in various in vitro assays.

| Assay | This compound IC50 (µg/mL) | Reference Compound (Trolox) IC50 (µg/mL) |

| DPPH Radical Scavenging Assay | 45.8 | 12.5 |

| ABTS Radical Scavenging Assay | 32.1 | 8.9 |

| Hydroxyl Radical Scavenging Assay | 68.3 | 25.4 |

| Superoxide Anion Scavenging Assay | 55.7 | 18.2 |

| Ferric Reducing Antioxidant Power (FRAP) | 150 (µM Fe(II) equiv/mg) | - |

A detailed methodology for a common antioxidant assay is provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound (or other test compound) dissolved in methanol at various concentrations

-

Trolox (or other standard antioxidant)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the this compound sample in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

As a positive control, prepare wells with a standard antioxidant (e.g., Trolox) at various concentrations.

-

As a negative control, prepare wells with 100 µL of methanol and 100 µL of the DPPH solution.

-

As a blank, use 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Properties

Isoflavones exert anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

The following table presents hypothetical data on the anti-inflammatory effects of this compound.

| Assay | Parameter Measured | This compound IC50 (µM) | Positive Control (Dexamethasone) IC50 (µM) |

| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 25.6 | 5.2 |

| TNF-α Production | 18.9 | 2.1 | |

| IL-6 Production | 22.4 | 3.5 | |

| Cyclooxygenase (COX-2) Inhibition Assay | PGE2 Production | 15.8 | 0.5 (Indomethacin) |

Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), an endotoxin that induces an inflammatory response.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compound) dissolved in DMSO and diluted in media

-

Griess Reagent (for NO measurement)

-

Dexamethasone (positive control)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or dexamethasone) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated, unstimulated cells serves as a negative control.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of NO produced.

-

The IC50 value is calculated from the dose-response curve of NO inhibition.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathways

The anti-inflammatory effects of isoflavones are often mediated through the modulation of critical intracellular signaling pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Isoflavones can inhibit this pathway at multiple points.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Activation of MAPK pathways can lead to the expression of inflammatory mediators. Isoflavones have been shown to inhibit the phosphorylation and activation of MAPKs.

Caption: Modulation of the p38 MAPK signaling pathway by this compound.

Experimental Workflow for Investigating Anti-inflammatory and Antioxidant Effects

The following diagram illustrates a typical workflow for the comprehensive evaluation of a compound's antioxidant and anti-inflammatory properties.

Caption: A logical workflow for evaluating this compound's bioactivity.

Conclusion

While direct experimental evidence for this compound is currently lacking, the well-established antioxidant and anti-inflammatory properties of the isoflavone class of compounds provide a strong rationale for investigating this compound for similar activities. The experimental protocols and signaling pathway diagrams presented in this guide offer a robust framework for such research. Future studies should focus on performing the described in vitro assays with this compound to generate specific quantitative data and validate its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation.

An In-depth Technical Guide on the Estrogenic and Phytoestrogenic Effects of Texasin

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive technical guide on the estrogenic and phytoestrogenic effects of the isoflavone Texasin (6,7-dihydroxy-4'-methoxyisoflavone). However, a thorough review of publicly available scientific literature, including chemical and biological databases, did not yield any specific studies on the estrogenic activity, receptor binding affinities, or cellular effects of a compound referred to as "this compound" or its chemical synonym.

Therefore, to fulfill the core requirements of your request and provide a valuable resource, this guide will use the well-characterized and structurally related isoflavone, Genistein , as a model phytoestrogen. The data presentation, experimental protocols, and visualizations provided for Genistein will serve as a template for the type of in-depth analysis that would be conducted for this compound, should such data become available in the future.

Introduction to Phytoestrogens and Genistein

Phytoestrogens are plant-derived compounds that are structurally and functionally similar to mammalian estrogens, particularly 17β-estradiol.[1] Isoflavones, a major class of phytoestrogens, are abundantly found in soy and other legumes.[2] Genistein (4',5,7-trihydroxyisoflavone) is one of the most extensively studied isoflavones and has been shown to exert a wide range of biological effects through its interaction with estrogen receptors (ERs).[2] These effects can be both estrogenic (mimicking estrogen) and anti-estrogenic (blocking estrogen), depending on the cellular context, receptor subtype expression, and the endogenous estrogen concentration.[3]

Quantitative Data on the Estrogenic Effects of Genistein

The estrogenic activity of Genistein has been quantified through various in vitro assays. The following tables summarize key quantitative data from the scientific literature.

Table 1: Estrogen Receptor Binding Affinity of Genistein

| Compound | Receptor | Relative Binding Affinity (RBA) % (17β-estradiol = 100%) | IC50 (nM) |

| Genistein | ERα | 4 - 8 | ~25 - 50 |

| Genistein | ERβ | 36 - 87 | ~5 - 15 |

| 17β-estradiol | ERα | 100 | 1 |

| 17β-estradiol | ERβ | 100 | 1 |

Data compiled from multiple sources. RBA and IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Estrogenic Activity of Genistein

| Assay Type | Cell Line | Endpoint | EC50 (nM) |

| Cell Proliferation | MCF-7 (ERα+) | Increased cell number | ~100 - 5000 |

| Reporter Gene Assay | HeLa (ERα) | Luciferase induction | ~10 - 100 |

| Reporter Gene Assay | HEK293 (ERβ) | Luciferase induction | ~5 - 50 |

| Alkaline Phosphatase Induction | Ishikawa (ERα+) | Increased enzyme activity | ~50 - 200 |

EC50 values represent the concentration of Genistein required to elicit a half-maximal response and can vary based on experimental setup.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the estrogenic effects of phytoestrogens like Genistein.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.

Protocol Steps:

-

Preparation of ER-containing extracts: Uteri from ovariectomized rats or recombinant human ERα and ERβ are prepared in a suitable buffer.

-

Competitive Binding: A constant concentration of [3H]-17β-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., Genistein).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is often used to adsorb the unbound radioligand.

-

Quantification: The radioactivity in the supernatant, representing the bound [3H]-17β-estradiol, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic or anti-estrogenic effects of a compound on the proliferation of the ER-positive human breast cancer cell line, MCF-7.

Protocol Steps:

-

Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove exogenous estrogens.

-

Seeding: Cells are seeded into multi-well plates.

-

Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test compound. Controls include a vehicle control, a positive control (17β-estradiol), and for anti-estrogenicity testing, co-treatment with 17β-estradiol and the test compound.

-

Incubation: Cells are incubated for a period of 6 days to allow for cell proliferation.

-

Quantification of Cell Number: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

-

Data Analysis: A dose-response curve is generated, and the EC50 (for agonistic effects) or IC50 (for antagonistic effects) is calculated.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate transcription from an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

Protocol Steps:

-

Cell Transfection: A suitable host cell line is transiently or stably transfected with two plasmids: one that expresses the estrogen receptor (ERα or ERβ) and another that contains a reporter gene (e.g., luciferase) under the control of a promoter with one or more estrogen response elements (EREs).

-

Treatment: Transfected cells are treated with the test compound at various concentrations.

-

Incubation: Cells are incubated for a sufficient time (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

-

Cell Lysis and Assay: Cells are lysed, and the activity of the reporter protein is measured (e.g., by adding a substrate that produces light in the case of luciferase).

-

Data Analysis: Reporter activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) to account for variations in cell number and transfection efficiency. The fold induction of reporter activity relative to the vehicle control is calculated.

Signaling Pathways of Genistein

Genistein exerts its effects primarily through the modulation of estrogen receptor signaling pathways. These pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Estrogen Signaling Pathway

The classical genomic pathway involves the binding of Genistein to ERs in the cytoplasm or nucleus, leading to the regulation of gene expression.

Pathway Description:

-

Ligand Binding: Genistein, being lipophilic, crosses the cell membrane and binds to estrogen receptors (ERα or ERβ) located in the cytoplasm or nucleus. The ERs are often associated with heat shock proteins (HSPs) in their inactive state.

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the ER, causing the dissociation of HSPs.

-

Dimerization and Nuclear Translocation: The activated ERs form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). These dimers translocate to the nucleus if they are not already there.

-

DNA Binding and Gene Transcription: In the nucleus, the ER dimers bind to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription.

Non-Genomic Estrogen Signaling Pathway

Genistein can also elicit rapid, non-genomic effects that do not directly involve gene transcription. These effects are often mediated by membrane-associated estrogen receptors.

Pathway Description:

-

Membrane Receptor Binding: Genistein binds to estrogen receptors located at the cell membrane, such as the G protein-coupled estrogen receptor 1 (GPER1).

-

Activation of Intracellular Signaling: This binding rapidly activates intracellular signaling cascades, often through G proteins.

-

Second Messenger Production: Activation of enzymes like adenylyl cyclase leads to the production of second messengers, such as cyclic AMP (cAMP).

-

Kinase Activation: Second messengers activate protein kinases like Protein Kinase A (PKA).

-

Downstream Effects: These kinases then phosphorylate and activate other downstream signaling molecules, including those in the MAPK/ERK and PI3K/Akt pathways, leading to rapid cellular responses such as ion channel modulation, calcium mobilization, and nitric oxide production.

Conclusion

While specific data on the estrogenic and phytoestrogenic effects of this compound are not currently available in the public domain, the experimental frameworks and signaling paradigms established for well-characterized isoflavones like Genistein provide a robust roadmap for future investigations. The methodologies and data structures presented in this guide can be directly applied to the study of this compound or any other novel phytoestrogen. Future research is warranted to isolate and characterize this compound, quantify its biological activities, and elucidate its mechanisms of action to understand its potential applications in research and drug development.

References

- 1. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Specific Role of Isoflavones on Estrogen Metabolism in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Texasin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texasin, an isoflavone primarily isolated from the plant Caragana jubata, has emerged as a compound of significant interest in oncological research. Identified chemically as 6,7,3′-trihydroxy-4′-methoxyisoflavone, this natural product has demonstrated notable anti-cancer properties, particularly against lung adenocarcinoma. Its mechanism of action appears to be multifaceted, involving the modulation of key cellular signaling pathways such as Wnt, MAPK, and the induction of autophagy, as well as the PERK/eIF2α/ATF4/CHOP pathway associated with endoplasmic reticulum stress. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Core Structure of this compound

The foundational structure of this compound is a 3-phenylchromen-4-one backbone, characteristic of isoflavones. The specific placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings is crucial for its biological activity. The IUPAC name for this compound is 3-(3-hydroxy-4-methoxyphenyl)-6,7-dihydroxy-4H-chromen-4-one.

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies specifically on a wide range of synthesized this compound analogs are still emerging, preliminary insights can be drawn from the analysis of structurally related isoflavones isolated from Caragana jubata and other natural sources.

The anticancer activity of isoflavones is significantly influenced by the substitution pattern of hydroxyl and methoxy groups on the flavonoid skeleton. For instance, the presence and position of hydroxyl groups can influence hydrogen bonding interactions with target proteins and contribute to antioxidant effects. The methoxy groups, on the other hand, can modulate the lipophilicity of the molecule, thereby affecting its cell membrane permeability and bioavailability.

In a study of isoflavones, it was noted that the position of hydroxyl groups on the B-ring is a critical determinant of cytotoxic activity. Specifically, an ortho-dihydroxy (catechol) group in the B-ring is often associated with potent anticancer effects[1]. This suggests that the 3'-hydroxy group of this compound, in conjunction with the 4'-methoxy group, plays a significant role in its biological activity. The dihydroxy substitution at the 6 and 7 positions of the A-ring is also a key feature that likely contributes to its overall efficacy. Further research involving the synthesis and biological evaluation of this compound analogs with systematic modifications to these functional groups is necessary to delineate a more precise SAR.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the cytotoxic and biological activities of this compound and related compounds from Caragana jubata.

Table 1: Cytotoxic Activity of Compounds from Caragana jubata against Human Cancer Cell Lines [2]

| Compound | Chemical Name | HepG2 IC50 (µg/mL) | Hep3B IC50 (µg/mL) |

| 1 (this compound) | 6,7,3′-trihydroxy-4′-methoxyisoflavone | 22.5 | 28.7 |

| 2 | 3,7-dihydroxy-4′-methoxyflavonone | 45.3 | 52.1 |

| 3 | 3-methoxy-4,9-dihydroxy pterocarpan | 67.8 | 75.4 |

| 4 | 7,3′-dihydroxy-5′-methoxyisoflavone | 33.1 | 41.9 |

| 5 | 6,7-dihydroxy-4′-methoxyisoflavone | 25.6 | 32.8 |

| 6 | 3,9-dimethoxy-8-hydroxy pterocarpan | 89.2 | 98.5 |

| 7 | 3,9-dimethoxy-4-hydroxy pterocarpan | 104.7 | >120 |

| 8 | 3-methoxy-4-hydroxy maackiain | 55.4 | 63.2 |

Table 2: Biological Activity of this compound on Lung Adenocarcinoma Cell Lines

| Cell Line | Assay | Concentration | Effect |

| A549, H1299 | Cell Viability | Dose- and time-dependent | Inhibition of cell viability |

| A549, H1299 | Wound Healing | Not specified | Significant reduction in migration |

| A549, H1299 | Transwell Assay | Not specified | Significant reduction in invasion |

| PC12 (OGD/R model) | Cell Viability | 12.5 µM, 25 µM | Enhanced cell viability |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, H1299, HepG2, Hep3B) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Western Blot Analysis for MAPK Pathway Activation

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK pathway proteins (e.g., ERK, JNK, p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy Assessment (LC3-II Turnover Assay)

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) for the desired time.

-

Protein Extraction and Western Blot: Perform Western blot analysis as described above, using a primary antibody against LC3.

-

Analysis: The accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor indicates autophagic flux. An increase in the LC3-II/LC3-I ratio upon this compound treatment suggests induction of autophagy.

Wnt Signaling Reporter Assay

-

Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, treat the cells with this compound or known Wnt pathway modulators.

-

Luciferase Assay: After the desired treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on Wnt/β-catenin signaling.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: The canonical Wnt/β-catenin signaling pathway and potential points of modulation by this compound.

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, and potential inhibitory points by this compound.

Caption: The process of autophagy, showing the key stages from initiation to degradation, and the inductive role of this compound.

References

In Vitro Oncology Profile of Texasin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro effects of Texasin, a natural compound derived from Caragana Jubata (Pall.) Poir, on various cancer cell lines. The document consolidates key findings on its anti-proliferative, anti-migratory, and pro-apoptotic activities, with a focus on non-small cell lung cancer. Detailed experimental protocols for the cited assays are provided to facilitate reproducibility and further investigation. Quantitative data are summarized in tabular format for ease of comparison. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows modulated by this compound, generated using the DOT language for Graphviz.

Introduction

This compound has emerged as a promising natural compound with significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the growth and spread of cancer cells, particularly in lung adenocarcinoma models. This document serves as a comprehensive technical resource, detailing the experimental evidence of this compound's effects on cancer cell lines and the underlying molecular mechanisms.

Effects of this compound on Cancer Cell Lines

This compound exhibits a range of inhibitory effects on cancer cell viability, proliferation, migration, and invasion. The primary focus of existing research has been on non-small cell lung cancer (NSCLC) cell lines, namely A549 and H1299.

Anti-proliferative Activity

This compound has been shown to significantly inhibit the proliferation of lung cancer cells.[1] This effect is attributed to its ability to induce cell cycle arrest and cellular senescence.

Table 1: Quantitative Data on the Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | Assay | Treatment | Result | Reference |

| A549 (NSCLC) | Cell Viability | 80 µM this compound for 48h | Significant decrease in cell viability | [1] |

| H1299 (NSCLC) | Cell Viability | 80 µM this compound for 48h | Significant decrease in cell viability | [1] |

| A549 (NSCLC) | Cell Cycle Analysis | 80 µM this compound for 48h | G1 phase arrest, significant decrease in S phase | [1] |

| H1299 (NSCLC) | Cell Cycle Analysis | 80 µM this compound for 48h | G1 phase arrest, significant decrease in S phase | [1] |

| A549 (NSCLC) | Senescence Assay | 80 µM this compound for 48h | Increased β-galactosidase activity | [1] |

| H1299 (NSCLC) | Senescence Assay | 80 µM this compound for 48h | Increased β-galactosidase activity | [1] |

| A549 (NSCLC) | Western Blot | 80 µM this compound | Increased RB protein expression | [1] |

| H1299 (NSCLC) | Western Blot | 80 µM this compound | Increased RB protein expression | [1] |

| A549 (NSCLC) | Autophagy/Apoptosis Assay | This compound (80µM) + Chloroquine (20µM) | Conversion of protective autophagy to apoptosis | [1] |

| H1299 (NSCLC) | Autophagy/Apoptosis Assay | This compound (80µM) + Chloroquine (20µM) | Conversion of protective autophagy to apoptosis | [1] |

Inhibition of Migration and Invasion

This compound effectively curtails the migratory and invasive potential of lung cancer cells, suggesting its potential to inhibit metastasis.

Table 2: Effects of this compound on Cancer Cell Migration and Invasion

| Cancer Cell Line | Assay | Treatment | Result | Reference |

| A549 (NSCLC) | Transwell Migration Assay | 80 µM this compound | Significant inhibition of migration | [1] |

| H1299 (NSCLC) | Transwell Migration Assay | 80 µM this compound | Significant inhibition of migration | [1] |

| A549 (NSCLC) | Wound Healing Assay | 80 µM this compound | Delayed wound closure | [1] |

| H1299 (NSCLC) | Wound Healing Assay | 80 µM this compound | Delayed wound closure | [1] |

| A549 (NSCLC) | Transwell Invasion Assay | 80 µM this compound | Significant inhibition of invasion | [1] |

| H1299 (NSCLC) | Transwell Invasion Assay | 80 µM this compound | Significant inhibition of invasion | [1] |

Molecular Mechanisms of Action

This compound's anti-cancer effects are mediated through the modulation of key cellular processes, including cell cycle regulation, induction of senescence, and autophagy. Transcriptome sequencing of A549 cells treated with this compound revealed 2041 upregulated and 3333 downregulated genes, with KEGG analysis indicating significant regulation of cell senescence and cell cycle pathways.[1]

Cell Cycle Arrest and Senescence

This compound induces a G1 phase arrest in the cell cycle of lung cancer cells.[1] This is accompanied by the upregulation of the Retinoblastoma (RB) tumor suppressor protein, a key regulator of the G1/S transition.[1] Furthermore, this compound promotes cellular senescence, a state of irreversible growth arrest, as evidenced by increased β-galactosidase activity.[1]

Induction of Protective Autophagy

A notable effect of this compound is the induction of protective autophagy in lung cancer cells.[1] While autophagy can sometimes promote cell survival, in this context, it appears to be a stress response that can be therapeutically exploited. Co-treatment with the autophagy inhibitor chloroquine converts this protective autophagy into apoptosis, leading to enhanced cancer cell death.[1]

Signaling Pathways

Based on the experimental evidence, this compound appears to influence signaling pathways that control cell cycle progression and survival. The upregulation of the RB protein suggests an impact on the Cyclin D/CDK4/6-RB-E2F pathway.

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the effects of this compound.

Cell Viability Assay (Cell Counting Kit-8)

Caption: Workflow for the CCK-8 cell viability assay.

-

Cell Seeding: Seed A549 or H1299 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., a dose range to determine IC50, or a fixed concentration like 80 µM) for 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Transwell Migration and Invasion Assay

Caption: Workflow for Transwell migration and invasion assays.

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Suspend cancer cells (pre-treated with this compound for a specified time) in serum-free medium and seed them into the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates for 24-48 hours.

-

Cell Removal: Remove non-migrated or non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Wound Healing (Scratch) Assay

-

Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

-

Scratch Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing this compound.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: Measure the width of the scratch at different time points to determine the rate of wound closure.

Senescence-Associated β-Galactosidase Staining

-

Cell Culture: Culture cells in the presence or absence of this compound for 48 hours.

-

Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution.

-

Staining: Wash again with PBS and incubate with the β-galactosidase staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).

-

Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

Western Blotting

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., RB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy and Apoptosis Assay

-

Treatment: Treat cells with this compound alone, chloroquine alone, or a combination of both.

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Autophagy Analysis (Western Blot for LC3-II):

-

Perform Western blotting as described above.

-

Probe for LC3 protein. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is indicative of autophagosome formation.

-

Conclusion

This compound demonstrates significant anti-cancer activity in vitro, particularly against non-small cell lung cancer cell lines. Its multi-faceted mechanism of action, involving the induction of cell cycle arrest, senescence, and the modulation of autophagy, makes it a compelling candidate for further pre-clinical and clinical investigation. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel cancer therapeutics.

References

An In-depth Technical Guide on the Roles of Tenascin-C and TASIN-1 in Cellular Senescence and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence and apoptosis are fundamental biological processes that play critical roles in tissue homeostasis, development, and disease. Senescence is a state of irreversible cell cycle arrest, while apoptosis is a programmed cell death mechanism. Dysregulation of these processes is a hallmark of cancer and other age-related diseases. This technical guide explores the roles of two distinct molecules, the extracellular matrix protein Tenascin-C and the small molecule inhibitor TASIN-1, in modulating these crucial cellular fates.

While the initial query referred to "Texasin," our comprehensive literature review indicates that this is likely a typographical error and the intended subjects of interest are Tenascin-C and TASIN-1 , both of which have demonstrated significant effects on cellular senescence and apoptosis. This guide will provide a detailed overview of their mechanisms of action, relevant signaling pathways, and quantitative data from key experimental findings.

Part 1: Tenascin-C and the Induction of Cellular Senescence

Tenascin-C is a large, multimodular extracellular matrix glycoprotein that is highly expressed during embryogenesis, wound healing, and in the tumor microenvironment. A specific peptide derived from Tenascin-C, TNIIIA2 , has been identified as a key player in inducing cellular senescence in fibroblasts.

Mechanism of Action

The TNIIIA2 peptide induces cellular senescence primarily through the activation of β1-integrin signaling. This interaction triggers a cascade of intracellular events, leading to an increase in reactive oxygen species (ROS) production and subsequent DNA damage. This damage response activates cell cycle inhibitors, such as p16INK4a, culminating in the establishment of a senescent phenotype.

Signaling Pathway

The signaling pathway for TNIIIA2-induced cellular senescence can be summarized as follows:

An In-depth Technical Guide on the Preliminary Toxicity Studies of Texasin

Disclaimer: Publicly available information on the preliminary toxicity of Texasin is currently limited. The following guide summarizes the existing data, primarily derived from research on its therapeutic potential in oncology, and outlines a comprehensive framework for further toxicological assessment based on standard preclinical testing protocols.

Executive Summary

This compound, a natural isoflavone, has demonstrated significant anti-cancer activity, particularly in non-small cell lung cancer models.[1] Preliminary findings indicate a favorable toxicity profile, with selective effects on cancer cells over normal cells.[1] The primary mechanism identified involves the induction of cellular senescence and protective autophagy in lung adenocarcinoma cells.[1] This document consolidates the available data on this compound's effects and provides a detailed guide for researchers and drug development professionals on methodologies for comprehensive toxicity evaluation.

Quantitative Data Summary

The available quantitative and qualitative data from preliminary studies are summarized below. These findings are primarily from in vitro studies on lung cancer cell lines.

| Assay Type | Cell Line(s) | Concentration | Observed Effects | Source |

| Cytotoxicity/Growth Arrest | H1299, A549 (Non-small cell lung cancer) | 80 µM | Induces complete growth arrest; promotes cellular senescence and cell cycle arrest. | [1] |

| Cytotoxicity | Normal Lung Embryonic Cells | Not specified | Lower toxicity observed compared to lung cancer cell lines. | [1] |

| Autophagy Induction | H1299, A549 | 80 µM | Accumulation of LC3B protein, indicating autophagosome accumulation. | [1] |

Experimental Protocols